The synthesis of 4-HMF, the direct precursor to 3,4-Bis(hydroxymethyl)furan, is a two-step process from dihydroxyacetone (DHA). A 2025 study outlines an optimized, scalable method using water as a green solvent [1].
Overview of the 4-HMF Synthesis Pathway
The following diagram illustrates the two-step reaction pathway from dihydroxyacetone (DHA) to the target molecule, 3,4-BHMF.
Synthesis pathway from DHA to 3,4-Bis(hydroxymethyl)furan. The final hydrogenation step is not detailed in recent literature.
This protocol is adapted from the 2025 green chemistry process, which achieved an impressive E-factor of 0.67, indicating minimal waste generation [1].
Step 1: Synthesis of Dendroketose from DHA
Step 2: Dehydration of Dendroketose to 4-HMF
The table below summarizes the optimized conditions and outcomes for the synthesis of 4-HMF [1].
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Optimal Solvent | Saturated NaCl (aq) | Maximizes 4-HMF selectivity (95% over 5-HMF isomer) |
| Acid Catalyst | 0.25 M HCl | Provides sufficient Brønsted acidity for dehydration |
| Reaction Temp. | 80°C | Balances reaction rate and product stability |
| Reaction Time | 120 minutes | Time for near-complete conversion at 80°C |
| Isolated Yield | 76% (multigram scale) | Achieved over 9 cycles with in-situ product removal |
| Product Purity | 92% | After isolation |
| Process Metric | E-factor = 0.67 | Excellent environmental performance (kg waste/kg product) |
The table below summarizes the key identifiers and physicochemical properties for this compound (CAS 14496-24-3).
| Property | Value |
|---|---|
| CAS Number | 14496-24-3 [1] [2] |
| IUPAC Name | [4-(hydroxymethyl)furan-3-yl]methanol [2] |
| Molecular Formula | C6H8O3 [1] [2] |
| Molecular Weight | 128.13 g/mol [1] [2] |
| Other Synonyms | 3,4-Bis(hydroxymethyl)furan; Furan-3,4-diyldimethanol [2] |
| Boiling Point | 137.4 °C at 760 mmHg [2] |
| Flash Point | 36.9 °C [2] |
| Density | 1.283 g/cm³ [2] |
| Exact Mass | 128.04700 [2] |
| Canonical SMILES | C1=C(C(=CO1)CO)CO [2] |
A key piece of characterization for any organic compound is its Nuclear Magnetic Resonance (NMR) spectrum, which provides information about the carbon and hydrogen environments within the molecule [3].
To help you analyze the NMR data once you acquire it, here is a brief overview of key principles for interpreting a spectrum [3]:
Figure: A workflow for the systematic interpretation of an NMR spectrum.
Given the gaps in the available data, I suggest the following steps to complete the characterization:
The table below summarizes the key thermal properties of 3,4-BHMF identified from current literature:
| Property | Value / Description | Context and Notes |
|---|---|---|
| Thermal Stability | Lower than FDCA-based polymers [1] | General property of BHMF; inferred for 3,4-BHMF |
| Thermal Degradation Onset | 120–130°C [1] | General property of BHMF; inferred for 3,4-BHMF. A major limitation for high-temperature processing. |
| Decomposition Product | Humins (insoluble polymeric materials) [1] | Occurs in acidic environments [1] |
| Comparative Stability | Higher thermal stability than 2,5-BHMF polyesters [2] | Polyesters from 3,4-BHMF exhibit higher thermal stability (Td50%) than those from 2,5-BHMF [2] |
A primary challenge in utilizing 3,4-BHMF for polymer synthesis is its limited thermal resilience. Its degradation begins at 120–130°C, which complicates melt polycondensation and necessitates alternative synthesis methods [1].
Given its thermal instability, enzymatic catalysis is a preferred method for polymerizing 3,4-BHMF. The following workflow details a one-step polycondensation procedure based on published research [2]:
Experimental workflow for 3,4-BHMF polymerization
Detailed Methodology [2]:
The available data highlights several points crucial for researchers:
Given the identified data gaps, I suggest you:
The table below summarizes the identified hazard and handling information for 3,4-Furandimethanol.
| Property | Description / Value |
|---|---|
| CAS Number | 14496-24-3 [1] |
| Molecular Formula | C6H8O3 [1] |
| Molecular Weight | 128.13 g/mol [1] |
| Physical Form | Liquid [1] |
| Density | 1.248 g/mL at 25 °C [1] |
| Boiling Point | 120 °C at 1 Torr (approx. 0.13 kPa) [1] |
| Flash Point | >110 °C [1] |
| GHS Hazard Statement | H318: Causes serious eye damage [1] |
| Precautionary Statements| P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] |
While specific toxicology studies on this compound are not available in the search results, recent research on related furanic compounds highlights the importance and common methodologies of preclinical safety assessment, which you can consider applying [2].
A study on HMF and its derivatives utilized computer-aided drug design (CADD) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to predict pharmacokinetic and toxicological properties early in the drug discovery process [2]. The experimental workflow for such an assessment can be visualized as follows:
The specific parameters analyzed in such a workflow typically include:
Given the identified eye hazard and the lack of comprehensive toxicological data, the following handling protocols are recommended:
1. Monomer Overview and Synthesis 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) is an emerging bio-based heteroaromatic diol monomer. It is typically produced through the reduction of its ester precursor, dimethyl 3,4-furandicarboxylate (3,4-DMFDCA). Notably, both 2-furoic acid and dimethylmaleic anhydride—key starting materials for 3,4-DMFDCA synthesis—can be sourced from bio-based resources, confirming the monomer's renewability [1]. Commercial 3,4-BHMF (98% purity) is typically supplied as a liquid with a density of 1.248 g/mL at 25°C [2].
2. Catalyst and Selectivity The immobilized form of Candida antarctica Lipase B (iCALB, often traded as Novozym 435) is the predominant and most effective biocatalyst for 3,4-BHMF polymerization. This enzyme demonstrates a distinct regioselectivity and has shown a marked preference for incorporating the 2,4-furan dicarboxylate isomer over the 2,5-isomer during copolymerization, leading to polymers with a higher degree of polymerization [1].
3. Material Properties of Synthesized Polyesters Copolyesters (co-FPEs) derived from 3,4-BHMF exhibit tunable thermal properties, making them suitable for various material applications. The choice of comonomers significantly influences the final polymer's characteristics. The table below summarizes the thermal properties of co-FPEs based on different furandicarboxylate isomers [1].
| FDCA Isomer Comonomer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |
|---|---|---|---|
| 2,5-FDCA-based co-FPEs | 9 – 10 °C | Multiple Tm from 53 to 124 °C | Semicrystalline |
| 2,4-FDCA-based co-FPEs | -14 to 12 °C | Multiple Tm from 43 to 61 °C (one amorphous) | Semicrystalline to Amorphous |
Furthermore, all co-FPEs exhibit a two-step thermal decomposition profile, indicative of the presence of both aliphatic and semi-aromatic segments within the polymer chain [1].
4. Advantages and Challenges
This protocol details the one-step enzymatic copolymerization of 3,4-BHMF with dimethyl 2,4-furandicarboxylate (2,4-DMFDCA) and an aliphatic diol (e.g., 1,10-decanediol), adapted from the literature [1].
1. Materials and Equipment
2. Procedure
3. Polymer Characterization Key techniques for analyzing the resulting copolyesters include:
The following workflow diagram summarizes the key stages of the experimental protocol.
For context, the table below summarizes other common methods for synthesizing furanic polyesters from diol monomers like BHMF, highlighting the advantages of the enzymatic approach [3] [4].
| Method | Typical Conditions | Key Feature | Consideration for BHMF |
|---|---|---|---|
| Enzymatic Polymerization | 90°C, mild solvent (toluene) | High selectivity, green process | Excellent for thermally sensitive monomers [1] |
| Solution Polymerization | Low temp, solvent (e.g., chloroform) | Avoids high temperatures | Prevents degradation; may require acid acceptors [3] |
| Bulk Polymerization | High temp (>200°C), catalyst (e.g., DBTO) | No solvent, high melting points | Risk of monomer degradation [3] [4] |
The following table consolidates quantitative data from the synthesis, providing key parameters for replication and comparison [1].
| Parameter | Value / Range | Conditions / Notes |
|---|---|---|
| Feed Molar Ratio | 50:12.5:37.5 | (DMFDCA / 3,4-BHMF / Aliphatic Diol) |
| Reaction Temperature | 90 °C | Oil bath |
| Reaction Time | 72 hours | One-step polycondensation |
| Catalyst Loading | 15 wt % | (N435 relative to total monomers) |
| Molecular Sieves | 150 wt % | 4 Å, preactivated at 200°C |
| Solvent Volume | 2.5 mL | Anhydrous toluene |
The data below summarizes key properties of copolyesters synthesized from 3,4-BHMF and different furandicarboxylate isomers, highlighting the influence of monomer structure and polymerization conditions.
Table 1: Molecular Weights and Yields of Co-FPEs Synthesized via One-Step and Two-Step Enzymatic Polymerization (Adapted from [1])
| FDCA Isomer Used | Aliphatic Diol (Methylene Units) | Synthesis Method | Reported Yield | Mn (g/mol) | Mw (g/mol) |
|---|---|---|---|---|---|
| 2,4-DMFDCA | 1,10-DDO (10) | One-Step | Information not specified in excerpt | ~9,000 | ~19,000 |
| 2,4-DMFDCA | 1,10-DDO (10) | Two-Step | Information not specified in excerpt | ~16,000 | ~35,000 |
| 2,5-DMFDCA | 1,10-DDO (10) | Two-Step | Information not specified in excerpt | ~7,000 | ~15,000 |
Table 2: Thermal Properties of Synthesized 3,4-BHMF Co-FPEs (Data from [1])
| FDCA Isomer in Co-FPE | Aliphatic Diol (Methylene Units) | Glass Transition Temp (Tg) °C | Melting Temp (Tm) °C | Crystallinity |
|---|---|---|---|---|
| 2,5-FDCA | 6, 8, 10, 12 | 9 to 10 | 53 to 124 (multiple peaks) | Semicrystalline |
| 2,4-FDCA | 6, 8, 10, 12 | -14 to 12 | 43 to 61 (multiple peaks) | Mostly semicrystalline, one amorphous |
The drive towards a sustainable bioeconomy has intensified the search for high-performance polymers derived from renewable resources [2]. Among the most promising bio-based building blocks is 2,5-Furandicarboxylic Acid (FDCA), identified by the US Department of Energy as a top value-added chemical from biomass [3] [2]. While its polymer, Poly(ethylene furanoate) (PEF), is a renowned bio-based alternative to polyethylene terephthalate (PET) with superior barrier properties [4] [2], structural isomerism offers a powerful tool to further tailor material properties.
This Application Note focuses on the synthesis and characterization of copolyesters (co-FPEs) derived from 3,4-Bis(hydroxymethyl)furan (3,4-BHMF), a furanic heteroaromatic diol, and isomers of dimethyl furandicarboxylate (DMFDCA) [1]. The 3,4-BHMF monomer, often produced from agricultural residues, imparts distinct structural characteristics compared to its more common 2,5-isomer [1]. We detail a green enzymatic polymerization pathway using Candida antarctica Lipase B (CALB), which operates under mild conditions and showcases high selectivity for specific monomeric structures [4] [1]. This protocol is designed for researchers aiming to synthesize novel, tunable bio-polymers for applications in packaging, textiles, and specialty materials.
The following diagram outlines the two primary synthetic pathways for producing 3,4-BHMF-based copolyesters.
A. Polymerization: Two-Step Method (Recommended for Higher Molecular Weights) [1]
B. Polymerization: One-Step Method
Structural Confirmation: NMR and FTIR
Molecular Weight Determination: Size Exclusion Chromatography (SEC)
Thermal Properties: Differential Scanning Calorimetry (DSC)
Candida antarctica Lipase B (CALB) has emerged as a versatile biocatalyst in polymer chemistry due to its exceptional catalytic efficiency and remarkable selectivity. As one of the most extensively studied enzymes for synthetic applications, CALB belongs to the α/β-hydrolase fold family with a conserved catalytic triad consisting of Ser-His-Asp residues [1] [2]. Unlike many conventional lipases, CALB lacks a lid structure covering its active site, making it readily accessible to substrates without requiring interfacial activation for many reactions [2]. This structural characteristic, combined with its broad substrate specificity and high enantioselectivity, has established CALB as a preferred catalyst for numerous organic transformations, including esterification, transesterification, aminolysis, and polymerization reactions [1] [3].
The application of CALB in polymer synthesis represents a sustainable alternative to conventional metal-based catalysts, particularly for producing biobased polyesters from renewable resources. CALB-catalyzed polymerization occurs under mild reaction conditions with minimal environmental impact, avoiding heavy metal contaminants and extreme temperatures that can degrade sensitive monomers [4] [5]. The enzyme demonstrates exceptional regioselectivity toward primary alcohols, making it particularly suitable for polymerizations involving diol monomers such as 3,4-bis(hydroxymethyl)furan (3,4-BHMF) [4] [6]. Furthermore, immobilized forms of CALB, notably Novozym 435 (N435), exhibit enhanced thermal stability and reusability, maintaining catalytic activity even at elevated temperatures up to 100°C and enabling multiple reaction cycles [1] [7].
3,4-Bis(hydroxymethyl)furan (3,4-BHMF): A furanic heteroaromatic diol derived from biorenewable resources through the reduction of dimethyl 3,4-furandicarboxylate (3,4-DMFDCA) [4]. This monomer possesses a rigid furan ring structure that imparts interesting thermal and mechanical properties to resulting polymers.
Furan Dicarboxylate Isomers: Both 2,5- and 2,4-dimethyl furandicarboxylate isomers (2,5-DMFDCA and 2,4-DMFDCA) serve as aromatic diacid counterparts in copolymerization. Studies indicate CALB displays a distinct preference for the 2,4-isomer, leading to higher polymerization degrees [4].
Aliphatic Diols: Linear diols including 1,6-hexanediol (1,6-HDO), 1,8-octanediol (1,8-ODO), 1,10-decanediol (1,10-DDO), and 1,12-dodecanediol (1,12-DODO) with varying methylene spacer lengths (C6-C12) provide chain flexibility and tune the crystallinity of resulting copolyesters [4].
Immobilized CALB: Novozym 435 (N435) represents the most commonly employed form, consisting of CALB immobilized on macroporous acrylic resin with activity typically exceeding 5000 U/g [4] [1]. Prior to use, the enzyme should be predried to remove moisture content that could hinder polymerization efficiency [4].
One-Step Polycondensation: This approach involves a single reaction phase where all monomers react simultaneously under controlled conditions. The procedure employs a DMFDCA/3,4-BHMF/aliphatic diol feed molar ratio of 50:12.5:37.5, conducted at 90°C for 72 hours under nitrogen atmosphere in anhydrous toluene [4].
Two-Step Polycondensation: This method consists of an initial oligomerization step followed by a polycondensation phase. The first stage occurs at 90°C for 2 hours under nitrogen atmosphere, while the second stage proceeds under vacuum (600 mmHg) for 70 hours to drive the reaction toward higher molecular weights by removing condensation byproducts [4].
Table 1: Standard Reaction Formulation for CALB-Catalyzed Copolymerization of 3,4-BHMF
| Component | Quantity | Molar Ratio | Concentration | Notes |
|---|---|---|---|---|
| 2,4-DMFDCA | 265.4 mg | 1.44 mmol (50%) | - | Preferred isomer for CALB |
| 3,4-BHMF | 46 mg | 0.36 mmol (12.5%) | - | Furanic diol monomer |
| 1,10-DDO | 188.4 mg | 1.08 mmol (37.5%) | - | Aliphatic diol spacer |
| Novozym 435 | 15 wt% | - | Relative to total monomers | Predried enzyme |
| Molecular sieves | 150 wt% | - | Relative to total monomers | 4 Å, preactivated |
| Anhydrous toluene | 2.5 mL | - | Solvent | Strictly anhydrous conditions |
Reactor Setup: Charge a 25-mL round-bottom flask with predried N435 (15 wt% relative to monomers) and preactivated molecular sieves (150 wt% relative to monomers) under nitrogen atmosphere [4].
Monomer Addition: Add precisely weighed DMFDCA (265.4 mg, 1.44 mmol), 3,4-BHMF (46 mg, 0.36 mmol), 1,10-DDO (188.4 mg, 1.08 mmol), and anhydrous toluene (2.5 mL) to the reaction vessel [4].
Polymerization Execution: Immerse the flask in a preheated oil bath at 90°C with continuous magnetic stirring under nitrogen atmosphere for 72 hours [4].
Product Recovery: After cooling to room temperature, add chloroform (approximately 10 mL) to dissolve polymer products. Filter through folded filter paper to remove enzyme and molecular sieves, washing with additional chloroform (2 × 10 mL) [4].
Purification: Concentrate the combined filtrate using rotary evaporation at 40°C under reduced pressure (400-480 mbar). Precipitate the polymer in excess cold methanol, recover by centrifugation (5 min, 4500 rpm, 4°C), and dry under vacuum at 40°C for approximately 3 days [4].
The following workflow diagram illustrates the complete experimental procedure:
Initial Oligomerization: Conduct the first reaction phase at 90°C for 2 hours under nitrogen atmosphere with continuous magnetic stirring, following the same monomer ratios and catalyst loading as the one-step method [4].
Polycondensation Phase: After the initial period, gradually switch the system to vacuum (600 mmHg) while maintaining temperature at 90°C for an additional 70 hours to facilitate high molecular weight polymer formation [4].
Product Workup: Follow the same purification and isolation procedures as described for the one-step method (steps 4-5 in Section 3.1).
The enzymatic polymerization of 3,4-BHMF with furan dicarboxylate isomers and aliphatic diols typically yields copolyesters (co-FPEs) with varying molecular weights and thermal properties dependent on monomer composition and reaction conditions. Studies indicate that CALB displays marked selectivity for the 2,4-FDCA isomer over its 2,5-counterpart, resulting in higher degrees of polymerization when using the 2,4-isomer [4]. This preference likely stems from the reduced steric hindrance and differential electronic properties of the 2,4-isomer, which facilitate enzyme-substrate binding and transition state formation.
Table 2: Characterization Data for CALB-Catalyzed 3,4-BHMF Copolyesters
| Polymer Composition | Yield (%) | Mn (Da) | DP | Tg (°C) | Tm (°C) | Thermal Stability |
|---|---|---|---|---|---|---|
| 2,5-FDCA-based co-FPEs | 67->90 | 3000-5000 | 6-18 | 9-10 | 53-124 (multiple) | Semicrystalline, two-step decomposition |
| 2,4-FDCA-based co-FPEs | 67->90 | 3000-5000 | 6-18 | -14 to 12 | 43-61 (multiple) | Mostly amorphous, two-step decomposition |
| 3,4-BHMF homopolyesters | ~50 | - | 3-5 | - | - | Lower molecular weight oligomers |
Structural characterization of the resulting polymers via ¹H NMR spectroscopy confirms the formation of ester linkages between the diol and diacid components [4]. The furan ring protons in the 3,4-BHMF unit typically appear in the range of 7.2-7.4 ppm, while the methylene bridges connecting the furan rings to the ester groups resonate between 4.9-5.2 ppm [6]. Fourier Transform Infrared (FTIR) spectroscopy further verifies polymer structure through characteristic carbonyl stretching vibrations at approximately 1710-1720 cm⁻¹ and C-O-C stretching at 1100-1300 cm⁻¹ [4].
The thermal behavior of 3,4-BHMF-based copolyesters varies significantly based on the aliphatic diester chain length and the isomeric form of the FDCA component. Differential Scanning Calorimetry (DSC) analyses reveal that 2,5-FDCA-based copolyesters exhibit semicrystalline properties with multiple melting temperatures (Tₘ) ranging from 53 to 124°C and glass transition temperatures (T𝑔) of approximately 9-10°C [4]. In contrast, 2,4-FDCA-based copolyesters display lower and broader melting transitions (43-61°C) with more variable glass transitions (-14 to 12°C), with some compositions being completely amorphous [4]. This discrepancy arises from the disrupted chain packing capability of the asymmetrical 2,4-FDCA isomer, which impedes crystallization and results in materials with enhanced flexibility.
Thermogravimetric analysis (TGA) of these furanic copolyesters consistently shows a two-step decomposition profile, indicating the presence of both aliphatic and semiaromatic segments within the polymer backbone [4]. The initial weight loss typically occurs between 250-350°C, corresponding to the degradation of aliphatic ester linkages, while the second decomposition stage around 400-450°C represents the breakdown of the more thermally stable furanic aromatic segments.
The development of CALB-catalyzed polymerization of 3,4-BHMF opens promising pathways for creating sustainable materials with tailored properties for specialized applications. The unique thermal characteristics and tunable crystallinity of these furanic copolyesters make them potential candidates for biodegradable packaging materials, specialty coatings, and biomedical devices [4] [6]. The inherent rigidity of the furan ring coupled with the flexibility imparted by aliphatic diol spacers enables fine-tuning of material properties to meet specific application requirements.
Future research directions should focus on optimizing reaction efficiency and expanding the structural diversity of accessible polymers. This includes exploring novel monomer combinations, engineering CALB variants with enhanced activity toward furanic substrates [8], developing improved immobilization strategies for better catalyst reusability [7], and investigating advanced polymer architectures such as block copolymers and polymer networks. The integration of bioinformatics and protein engineering approaches holds particular promise for creating CALB mutants with tailored specificity and activity, potentially leading to more efficient polymerization processes and polymers with novel properties [8] [2].
Low Molecular Weight: If polymers consistently exhibit lower than expected molecular weights (Mn < 3000 Da), ensure thorough drying of monomers and enzyme, increase reaction time to 96 hours, or implement the two-step polymerization protocol with gradual application of vacuum [4].
Poor Conversion: In cases of insufficient monomer conversion, verify the activity of immobilized CALB by conducting reference reactions with known substrates, increase enzyme loading to 20 wt%, or incorporate molecular sieves with higher capacity (200 wt%) to more effectively remove condensation byproducts [4].
Side Reactions: To minimize potential degradation of heat-sensitive furanic monomers, strictly maintain temperatures at or below 90°C and consider implementing a temperature gradient approach with initial oligomerization at 70°C followed by higher temperature polycondensation [5].
Catalyst Reusability: For optimal reuse of Novozym 435, recover the enzyme by filtration after each reaction cycle, wash extensively with dry solvent (toluene or chloroform), and store under anhydrous conditions before subsequent uses [4] [1].
The application of CALB lipase B for catalyzing the polymerization of 3,4-BHMF with various diacid counterparts represents a sustainable and efficient approach to biobased polyesters. The protocols outlined in this application note provide researchers with robust methodologies for synthesizing these promising materials, with the one-step method offering simplicity and the two-step approach yielding higher molecular weights. The unique selectivity of CALB, particularly its preference for 2,4-FDCA over the 2,5-isomer, enables the production of copolyesters with distinct thermal properties and structural characteristics. As interest in sustainable polymer technologies continues to grow, CALB-catalyzed polymerization of furanic monomers like 3,4-BHMF is poised to play an increasingly important role in developing tomorrow's bio-based materials.
1. Monomer Sourcing and Relevance
2. Application in Polymer Design
3. Integrated Computational & Experimental Design
The following protocols are generalized from methods used to produce and utilize furan-based monomers and polyesters.
Protocol 1: Catalytic Synthesis of 2,5-Furandimethanol from HMF
This protocol is adapted from catalytic systems described in the literature [1].
Table 1: Exemplary Catalytic Systems and Performance for FDM Synthesis from HMF [1]
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | FDM Selectivity (%) |
|---|---|---|---|---|---|
| Ir/SiO₂ | THF | 60 | 10 | 97 | ~100 |
| Pt/MCM-41 | Water | 35 | 8 | ~100 | 98.9 |
| Pd/CSCNTs | 1,4-Dioxane | 60 | n/a* | 90 | 88.8 |
| *n/a: Specific pressure not stated in the summarized context. |
Protocol 2: Enzymatic Polycondensation for Bio-based Polyesters
This protocol is adapted from methods describing the synthesis of itaconic acid-based polyesters, which is a relevant model for functionalized bio-monomers [3].
Table 2: Key Reaction Network in HMF Hydrogenation [1]
| Reaction Pathway | Chemical Transformation | Primary Product(s) |
|---|---|---|
| Target Hydrogenation | Selective reduction of aldehyde group | 2,5-Furandimethanol (FDM) |
| Over-hydrogenation | Hydrogenation of the furan ring | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) |
| Hydrogenolysis | C-O bond cleavage | 2,5-Dimethylfuran (DMF), 5-Methylfurfuryl Alcohol (MFA) |
The diagram below illustrates these competing pathways during the hydrogenation of HMF, which must be managed through careful catalyst and condition selection.
Furan is a five-membered heteroaromatic compound that can participate in electrophilic aromatic substitution reactions, but its high reactivity often leads to challenges in controlling the outcome.
| Aspect | Description & Considerations |
|---|---|
| General Reactivity | Furan is highly reactive due to its electron-rich nature [1]. It is more reactive than benzene in electrophilic substitutions [2]. |
| Common Challenges | Undesired resinification, oligomerization, and formation of complex mixtures under typical acidic Friedel-Crafts conditions [1]. |
| Key Consideration | The furan ring itself can be transformed through reactions like hydrogenation, ring-opening, and alkylation [2]. Milder conditions and specific catalysts are often required for selective reactions with furans [1]. |
A closely related and valuable reaction is the hydroxymethylation of furfuryl alcohol to produce 2,5-Bis(hydroxymethyl)furan (BHMF). The following protocol demonstrates a controlled Friedel-Crafts alkylation on a furanic substrate.
This methodology uses a highly dealuminated H-mordenite zeolite catalyst, which is hydrophobic and acidic, to achieve selective hydroxymethylation in an aqueous medium [1].
1. Reaction Setup
2. Reagents and Catalysts
| Component | Specification / Note | Amount |
|---|---|---|
| Formalin | 37% aqueous formaldehyde solution | 6 mL |
| H-MOR 100 Catalyst | Highly dealuminated H-mordenite (SiO₂/Al₂O₃ ratio = 200) | 250 mg |
| Furfuryl Alcohol | Distilled before use | 0.06 to 1 mL |
3. Procedure
4. Work-up and Isolation
5. Key Process Notes
This workflow can be visualized as follows:
Given the lack of direct information on 3,4-furandimethanol, the following strategies may be useful.
To obtain information specifically on this compound:
The table below summarizes the key properties of 2,5-Furandimethanol, a key diol derived from biomass [1].
| Property | Value / Description |
|---|---|
| Common Name | 2,5-Furandimethanol (FDM) |
| CAS Number | 1883-75-6 [1] |
| Molecular Formula | C6H8O3 [1] |
| Molecular Weight | 128.126 g/mol [1] |
| Melting Point | 74-77 °C [1] |
| Boiling Point | 275.4±30.0 °C (at 760 mmHg) [1] |
| Flash Point | 120.3±24.6 °C [1] |
| Density | 1.3±0.1 g/cm³ [1] |
| Source | Produced via hydrogenation of 5-Hydroxymethylfurfural (HMF), which is derived from carbohydrates [2] [1]. |
While a specific protocol for 3,4-Furandimethanol is unavailable, standard acetylation methods can be adapted. The patent for 2-aceto-3,4-furandimethanol [3] indicates that acetylation of furan diols is feasible, typically using acetic anhydride and a catalyst.
Reaction Setup
Reaction Workflow The diagram below outlines the general steps for a typical acetylation reaction.
3,4-Bis(hydroxymethyl)furan (3,4-BHMF), also known as 3,4-furandimethanol, is an emerging heteroaromatic diol monomer with significant potential in bio-based polymer synthesis. With the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol, this compound has attracted considerable interest in sustainable chemistry applications, particularly as a building block for furan-based polyesters [1] [2]. The compound's significance stems from its renewable origin and the advantageous properties it imparts to polymeric materials, including enhanced thermal stability compared to its isomeric counterpart 2,5-BHMF [2]. As research into bio-based polymers intensifies, robust analytical methods for quantifying 3,4-BHMF become increasingly important for both quality control and research applications.
The analysis of 3,4-BHMF presents particular challenges due to its polar nature and the presence of multiple hydroxyl functional groups, which affect its chromatographic behavior. Additionally, in complex matrices such as reaction mixtures or biological samples, 3,4-BHMF often coexists with related furan derivatives including 5-hydroxymethyl-2-furaldehyde (5-HMF), furfuryl alcohol, and various furancarboxylic acids, necessitating a selective analytical approach [1]. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for these analyses due to its versatility, sensitivity, and ability to handle polar compounds without requiring derivatization. This application note provides a detailed protocol for the HPLC analysis of 3,4-BHMF, validated for specificity, linearity, accuracy, and precision.
The following section details the specific chromatographic conditions for the separation and quantification of 3,4-Bis(hydroxymethyl)furan. This method has been optimized to achieve baseline resolution of 3,4-BHMF from potentially interfering compounds, particularly other furan derivatives that may be present in reaction mixtures or synthetic products.
Table 1: Chromatographic Conditions for 3,4-BHMF Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Newcrom R1 (150 mm × 4.6 mm, 5 μm) | Reverse-phase, 100 Å pore size |
| Mobile Phase | Gradient: MeCN/H₂O (5:95% to adjusted ratio) | Start with 5% MeCN, 95% H₂O |
| Buffer | 0.1% H₃PO₄ in water | Phosphoric acid buffer |
| Flow Rate | 1.0 mL/min | Constant flow |
| Detection | UV at 210 nm and 275 nm | Dual wavelength monitoring |
| Injection Volume | 10-20 μL | Dependent on sensitivity requirements |
| Column Temperature | Ambient (~25°C) | Controlled temperature recommended |
| Run Time | ~15-20 minutes | Method dependent [1] |
The separation mechanism relies on reversed-phase chromatography, with the hydrophobic stationary phase interacting with the furan ring while the phosphoric acid buffer helps maintain acidic conditions that improve peak shape for these moderately acidic compounds. The dual-wavelength UV detection at 210 nm and 275 nm provides optimal sensitivity for 3,4-BHMF and related furan compounds, with the lower wavelength offering higher sensitivity for quantitative work and the higher wavelength providing additional selectivity [1].
The method demonstrates excellent chromatographic performance for 3,4-BHMF while simultaneously resolving common furan impurities and derivatives, including 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-(hydroxymethyl)furan-2-carboxylic acid, furfuryl alcohol, furfural, and 2-furancarboxylic acid [1]. This comprehensive separation capability makes the method particularly valuable for monitoring 3,4-BHMF in complex reaction mixtures where these related compounds may be present as starting materials, intermediates, or byproducts.
Proper sample preparation is critical for obtaining accurate and reproducible results in HPLC analysis. The following protocol describes the recommended procedures for preparing standard solutions and test samples for 3,4-BHMF analysis.
Primary Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 10 mg of 3,4-BHMF reference standard (98% purity or higher) into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial conditions (5:95, MeCN/H₂O with 0.1% H₃PO₄). Mix thoroughly until complete dissolution is achieved.
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the expected concentration range of samples. Recommended calibration levels: 1, 5, 10, 25, 50, and 100 μg/mL. Prepare fresh daily or verify stability under storage conditions.
Liquid Samples: For reaction monitoring or solution samples, dilute an appropriate aliquot with mobile phase to achieve a concentration within the calibrated range. Filter through a 0.45 μm or 0.22 μm membrane filter (nylon or PVDF recommended) before injection.
Solid Samples: For polymer samples or solid residues containing 3,4-BHMF, accurately weigh an appropriate amount and extract with mobile phase using sonication for 15-30 minutes. Centrifuge if necessary and filter the supernatant through a 0.45 μm membrane filter before analysis.
Complex Matrices: For samples with complex matrices that may interfere with analysis, consider additional cleanup steps such as solid-phase extraction (SPE) using C18 cartridges. Elute with a water-methanol gradient and evaporate the eluent under nitrogen before reconstituting in mobile phase.
Table 2: Solution Stability Assessment Protocol
| Time Point | Storage Conditions | Acceptance Criteria | Typical Results |
|---|---|---|---|
| Initial (0 h) | Room temperature, protected from light | Baseline | 100% recovery |
| 8 h | Room temperature, protected from light | % Difference ≤ ±2.0 | >98% recovery |
| 24 h | 4°C, protected from light | % Difference ≤ ±2.0 | 98-102% recovery |
| 48 h | 4°C, protected from light | % Difference ≤ ±2.0 | 95-105% recovery |
All prepared solutions should be stored in amber vials to prevent potential photodegradation and analyzed within established stability periods [3]. The stability of 3,4-BHMF in solution should be verified under specific laboratory conditions as part of method validation.
System suitability tests are essential to verify that the chromatographic system is performing adequately before and during sample analysis. The following parameters and acceptance criteria should be evaluated each day of use.
Retention Time Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections of a standard solution should not exceed 1.0%.
Peak Area Reproducibility: The RSD of peak areas for six replicate injections should be ≤2.0%.
Theoretical Plates: The column efficiency, expressed as the number of theoretical plates for the 3,4-BHMF peak, should be ≥5000.
Tailing Factor: The peak asymmetry factor (T) should be ≤1.5.
Resolution: Resolution between 3,4-BHMF and the closest eluting compound (when available) should be ≥1.5.
These parameters ensure that the method provides adequate precision, efficiency, and selectivity for reliable quantification of 3,4-BHMF. Documentation of system suitability should be maintained for quality assurance purposes.
The developed HPLC method extends beyond pure 3,4-BHMF analysis to encompass a range of furan derivatives commonly encountered in biomass processing and renewable chemical production. This application is particularly relevant given the growing importance of lignocellulosic biomass as a renewable carbon feedstock and the key role of furanics like 5-hydroxymethylfurfural (HMF) as platform chemicals [4].
In biomass conversion processes, 5-HMF serves as a crucial intermediate that can be transformed through hydrodeoxygenation reactions into various value-added products including 2,5-dimethylfuran (biofuel), 2-methyltetrahydrofuran (eco-friendly solvent), and 2,5-bishydroxymethylfuran (BHMF, biopolymer precursor) [4]. The ability to monitor 3,4-BHMF alongside these related compounds provides researchers with a powerful analytical tool for process development and optimization.
The experimental workflow for analyzing 3,4-BHMF in biomass-derived samples involves several key steps, as illustrated below:
This method has demonstrated particular utility in monitoring enzymatic polymerization reactions, where Candida antarctica lipase B (CALB) catalyzes the copolymerization of 3,4-BHMF with furandicarboxylate isomers and aliphatic diols to produce furanic copolyesters (co-FPEs) [2]. The regioselectivity of CALB toward primary alcohols makes this enzymatic approach particularly suitable for 3,4-BHMF polymerization, with studies showing that CALB displays a preference for the 2,4-isomer of furandicarboxylate dimethyl ester over the 2,5-isomer when copolymerized with 3,4-BHMF [2].
The versatility of this HPLC method allows researchers to simultaneously monitor reaction conversion, detect potential byproducts, and quantify residual monomers, providing comprehensive analytical support for the development of sustainable polymer systems based on 3,4-BHMF and related furan derivatives.
While the search results do not provide complete validation data specific to 3,4-BHMF, a robust method validation should include the following parameters based on general analytical guidance and related methods for furan compounds [3] [5]:
Table 3: Method Validation Parameters
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo (if applicable), and spiked samples | No interference at retention time of analyte |
| Linearity | Minimum of 5 concentrations across working range | Correlation coefficient (r) ≥ 0.999 |
| Range | From LOQ to 120% of expected concentration | Linearity, accuracy, precision within limits |
| Accuracy | Spike recovery at 80%, 100%, 120% of target | Recovery 98-102%, RSD ≤ 2.0% |
| Precision | Six replicate injections of system suitability standard | RSD ≤ 2.0% |
| Intermediate Precision | Different day, different analyst | Overall RSD ≤ 2.0% |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 respectively | LOD ~0.02 mg/kg, LOQ ~0.05 mg/kg based on HMF methods [5] |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase | System suitability criteria maintained |
For the specific analysis of 3,4-BHMF, validation should be performed using the actual samples matrices to be encountered in routine analysis, whether they be reaction mixtures, polymer extracts, or other relevant samples.
Peak Tailing: If excessive peak tailing is observed, check mobile phase pH and consider increasing phosphoric acid concentration slightly (up to 0.2%) or replacing the column if degradation is suspected.
Retention Time Shifts: Significant retention time shifts may indicate mobile phase preparation errors, column degradation, or temperature fluctuations. Verify mobile phase composition and column temperature consistency.
Reduced Sensitivity: For diminished detector response, check lamp hours on UV detector and verify proper wavelength calibration. Also confirm extraction efficiency for solid samples.
Resolution Loss: Decreasing resolution between 3,4-BHMF and closely eluting compounds may indicate column aging. Consider implementing a column cleaning regimen or replacing the column if resolution cannot be restored.
Baseline Noise: Excessive baseline noise can result from mobile phase contaminants, air bubbles in the system, or detector issues. Degas mobile phase thoroughly and ensure proper system purging.
For additional technical support or method development assistance for specific applications, researchers are encouraged to consult with chromatography equipment manufacturers or specialized analytical laboratories [1].
The HPLC method described herein provides a reliable, robust approach for the analysis of 3,4-Bis(hydroxymethyl)furan in various matrices. The method offers excellent separation of 3,4-BHMF from related furan compounds, enabling accurate quantification in complex samples. With proper validation for specific applications, this method serves as a valuable tool for researchers working in bio-based polymer development, biomass conversion, and sustainable chemistry. The continuing importance of 3,4-BHMF as a renewable building block for polymeric materials underscores the value of standardized analytical protocols to support innovation in this field.
3,4-Furandimethanol, also known as 3,4-bis(hydroxymethyl)furan, is a furan derivative with the molecular formula C6H8O3 [1] [2]. Its IUPAC name is [4-(hydroxymethyl)furan-3-yl]methanol [3].
The table below summarizes its key chemical properties. Note that there are inconsistencies in the reported physical state and density between different sources [1] [3].
| Property | Reported Value 1 | Reported Value 2 | Source / Notes |
|---|---|---|---|
| CAS Registry Number | 14496-24-3 | 14496-24-3 | [1] [2] [4] |
| Molecular Formula | C6H8O3 | C6H8O3 | [1] [2] |
| Molecular Weight | 128.13 g/mol | 128.13 g/mol | [1] [2] |
| Physical Form | Liquid | Information Missing | [1] |
| Boiling Point | 120 °C (at 1 Torr) | 137.4 °C (at 760 mmHg) | [1] [3] |
| Density | 1.248 g/mL (at 25 °C) | 1.283 g/cm³ | [1] [3] |
| Flash Point | >110°C | 36.9°C | Significant discrepancy [1] [3]. |
| pKa | 13.88 ± 0.10 (Predicted) | Information Missing | [1] |
| Safety (GHS) | Danger, Causes serious eye damage (H318) | - | [1] |
While a direct polymerization protocol for this compound was not found, a historical patent provides a detailed method for its synthesis. The following diagram illustrates the two-step experimental workflow for producing this compound from 3,4-furandicarboxylic acid [5].
The search results confirm that this compound is primarily used as a chemical reactant or synthon in organic and medicinal chemistry [1] [2]. One specified use is in the preparation of N-[(benzimidazolyl)methyl]aminotetrahydroquinoline derivatives, which are investigated as CXCR4 antagonists and potent inhibitors of T-tropic (X4) HIV-1 replication [1] [2]. This highlights its role in creating pharmacologically active compounds.
Although direct protocols for its use in polymer synthesis are not detailed in the current search results, its structure as a diol (a molecule containing two hydroxyl groups) makes it a potential monomer for producing polyesters, in a manner analogous to its structural isomer, 2,5-Furandimethanol (FDM) [6]. Research into FDM shows that furan-derived diols can create polyesters with high molecular weight, where the furan ring can enhance the stability of the resulting polymer [6]. This suggests a promising but potentially underexplored application area for this compound.
Given the limited information on its polymeric applications, I suggest you:
| Issue / Goal | Primary Cause / Factor | Recommended Solution | Expected Outcome & Key Parameters |
|---|---|---|---|
| Low BHMF Selectivity (Formation of by-products like DMF) | Non-selective catalyst (e.g., Ni-based) causing over-hydrogenolysis or hydrogenation of the furan ring [1] [2]. | Use a copper-based catalyst (e.g., Cu/SiO₂) [1]. For Ni-based systems, employ a Ni-ZnO/AC catalyst and choose a polar aprotic solvent like 1,4-dioxane [2]. | >97% selectivity to BHMF with minimal ring hydrogenation or C-O bond cleavage [1] [2]. |
| Low BHMF Selectivity (Due to Solvent Effects) | Solvent with high proton-donating ability (e.g., isopropanol) promotes hydrodeoxygenation (HDO), converting BHMF to DMF [2]. | Use a polar aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane [1] [2]. | >97% selectivity to BHMF. THF shows superior performance over 2-propanol and water [1] [2]. |
| Catalyst Deactivation | Strong chemisorption of reactant and product molecules on active sites, leading to coverage and loss of activity [1]. | Use a highly dispersed Cu/SiO₂ catalyst (3–5 nm nanoparticles). Kinetic modeling suggests an LHHW mechanism with strong adsorption; optimize initial HMF concentration to avoid saturation (keep below 0.065 M) [1]. | High catalyst stability and easier reactivation/reuse. Maintains 97-99% BHMF selectivity over a complete run [1]. |
The following workflow and detailed protocol are based on the methods used in the search results to achieve high BHMF yield and selectivity [1] [2].
Catalyst Preparation (Cu/SiO₂)
Reaction Setup
Reaction Monitoring and Product Analysis
The table below summarizes different catalytic systems for the hydrogenation of HMF to FDM, based on recent research.
Catalyst Systems for HMF to FDM Hydrogenation
| Catalyst Type | Key Features / Promoters | Reaction Conditions | HMF Conversion | FDM Selectivity | Key Findings / Stability |
|---|---|---|---|---|---|
| Noble Metal (Pt) | Pt/MCM-41 [1] | 35 °C, 8 bar H₂, Water, 2 h [1] | ~100% [1] | 98.9% [1] | High stability; reusable 7 times without activity loss [1] |
| Noble Metal (Ir) | Cl-free Ir/SiO₂ [1] | 60 °C, 10 bar H₂, THF, 5 h [1] | 97% [1] | High selectivity [1] | Chlorine species act as acid sites, enhancing conversion [1] |
| Noble Metal (Ru) | 5% Ru/C [2] | 60 °C, 30 bar H₂, Aqueous phase, 18 h [2] | Quantitative [2] | 92% (BHMF) [2] | Optimized for selective carbonyl hydrogenation to FDM [2] |
| Non-Noble (Ni) | Ni/MgₐAl₁₀₋ₐOₓ (from LDH) [3] | 100 °C, 40 bar H₂, Water [3] | - | 99% (BHTF yield) [3] | Excellent hydrothermal stability; resistant to sintering/leaching [3] |
| Non-Noble (Ni) | Ni/Activated Carbon [4] | 170-230 °C, 50 bar H₂ [4] | Varies with temp. [4] | Varies with temp. [4] | Product distribution highly temperature-dependent [4] |
| Bimetallic | Ir-Ni/SiO₂ [1] | - | - | - | Higher activity than monometallic Ir; oxophilic nature of Ni is beneficial [1] |
Here are two detailed methodologies for catalytic hydrogenation, representing different approaches from the literature.
Protocol 1: Hydrogenation with a Stable Ni Catalyst (from LDH Precursor)
This protocol is adapted from a study on hydrothermally stable Ni/MgₐAl₁₀₋ₐOₓ catalysts [3].
Catalyst Synthesis (Ni/MgₐAl₁₀₋ₐOₓ)
Typical Hydrogenation Procedure
Protocol 2: Tunable Hydrogenation with Ru/C
This protocol uses a commercial Ru/C catalyst, allowing for tuning of the product selectivity based on reaction conditions [2].
The following diagram outlines a logical approach to diagnosing and resolving common problems in HMF hydrogenation.
Frequently Asked Questions (FAQs)
Q1: My Ni-based catalyst deactivates rapidly in aqueous phase reactions. What could be the cause?
Q2: How can I prevent the formation of ether byproducts like (5-(alkoxymethyl)furan-2-yl)methanol?
Q3: Why is proper catalyst handling and activation so critical?
Q4: How does pH affect the reaction in electrochemical hydrogenation, and can it inform thermocatalytic processes?
Here are answers to some frequently encountered challenges when working with 3,4-BHMF.
FAQ 1: Why is my polymerization with 3,4-BHMF yielding low molecular weight products?
FAQ 2: How do I prevent the degradation or unwanted ring-opening of the 3,4-BHMF furan ring during reactions?
The most detailed experimental protocol for a 3,4-BHMF reaction involves enzymatic copolymerization.
Detailed Methodology: Enzymatic Copolymerization of 3,4-BHMF [1]
This one-step polycondensation procedure uses Candida antarctica Lipase B (CALB) as a catalyst.
Solvent Effects in Key Reaction Types
The table below summarizes quantitative data and findings on how solvents influence different reactions relevant to 3,4-BHMF chemistry.
| Reaction Type | Key Solvent Comparison | Observed Effect / Performance |
|---|---|---|
| Enzymatic Copolymerization of 3,4-BHMF [1] | Toluene (established protocol) | Successful synthesis of copolyesters (co-FPEs) with high molecular weights. |
| Furanic Ring Opening of BHMF (model study) [2] | Water vs. Dioxane | Initial product formation rate in water was ~100x faster than in dioxane. |
| Diels-Alder Reaction of furans (model study) [3] | Water, Acetonitrile, THF, Gas Phase | Solvents modify activation energy and Gibbs energy change, influencing reaction feasibility and rate. Low temperature generally favored. |
Understanding the mechanistic pathways helps explain why solvent choice is so critical. The following diagram illustrates the competing pathways for a furanic molecule like BHMF, based on insights from the search results.
The core mechanism behind solvent choice involves:
Based on the search results, the selectivity in catalytic reactions of furanic alcohols like furfuryl alcohol (FFA) and 5-hydroxymethylfurfural (HMF) is primarily tuned by three interconnected factors: catalyst design, reaction parameters, and process conditions. The principles derived from these studies are highly applicable to 3,4-furandimethanol.
The table below summarizes how these factors steer the reaction towards different valuable products [1] [2] [3]:
| Factor | Control Knob | Effect on Selectivity | Example & Target Product |
|---|---|---|---|
| Catalyst Design | Active Metal | Determines the primary reaction pathway (e.g., hydrogenation vs. ring-opening). | Pt favors ring-opening to pentanediols (PeDs), while Rh and Ru favor hydrogenation to tetrahydrofurfuryl alcohol (THFA) [3]. |
| Catalyst Support & Promoters | Modifies the acidity/basicity of the catalyst surface, activating specific functional groups. | Adding LiOH to a Pt/MgAl₂O₄ catalyst generated medium-strong base sites, shifting selectivity from THFA to 1,2-pentanediol [3]. | |
| Reaction Parameters | Temperature | Higher temperatures typically favor more demanding reactions like ring-opening hydrogenolysis. | Increasing temperature from 170°C to 230°C enhanced total PeDs selectivity from ~48% to 77.4% [3]. |
| Hydrogen Pressure | Influences the degree of saturation and the balance between hydrogenation and hydrogenolysis. | Lower H₂ pressure (5-10 bar) with Ir complexes favored 1-hydroxyhexane-2,5-dione (HHD) from HMF, while higher pressure favored fully hydrogenated products [1]. | |
| Process Conditions | Reaction Medium (Solvent) | The solvent can act as a H-donor (CTH) or influence product segregation and catalyst stability. | 2-propanol as a solvent for CTH avoids H₂ use and selectively produces furanic ethers (AMFs/BAMFs) over Hf-TUD-1 catalysts [4]. |
| System Configuration | Batch vs. continuous flow can impact mass transfer, catalyst stability, and product distribution. | Continuous-flow hydrogenation of HMF in ethyl acetate was optimized for the selective production of BHMTHF [1]. |
Here are two detailed, reproducible methodologies from the search results that exemplify high selectivity control.
This protocol, adapted from a study on MgAl spinel-supported Pt catalysts, details the steps for selective ring-opening to pentanediols [3].
4Pt/10Li/MgAl2O4 is prepared via wet impregnation.4Pt/10Li/MgAl2O4 catalyst, and 8 mL of water as the solvent.This protocol, based on work with a Ru/C catalyst, shows how to target different products by modulating reaction parameters [1].
The following diagram synthesizes the information above into a logical decision-making workflow for planning an experiment aimed at controlling selectivity. You can use this as a template for developing a specific pathway for this compound.
Here are answers to common challenges you might face, based on the general principles observed in the literature.
Q: My catalyst deactivates quickly. What could be the cause?
Q: I am getting over-hydrogenated products instead of the desired diol. How can I prevent this?
Q: I need to avoid high-pressure H₂ for safety reasons. Are there alternatives?
Q: The reaction selectivity is poor when I scale up from a batch to a continuous system. Why?
Q1: Why do my BHMF-based polymers degrade during synthesis? BHMF has limited thermal stability, with degradation often beginning at temperatures as low as 120–130 °C [1]. This is the core challenge in synthesizing these polymers. High-temperature bulk polymerization methods commonly used for other polyesters can induce degradation in BHMF, leading to discoloration (yellowing) and the formation of humins, especially in acidic environments or if moisture is present [1].
Q2: What are the most effective strategies to prevent thermal degradation? The primary strategy is to avoid high-temperature processing. The following table summarizes the most successful synthetic approaches.
| Strategy | Methodology | Key Benefit | Reference |
|---|---|---|---|
| Enzymatic Bulk Polymerization | Use immobilized Candida antarctica Lipase B (iCALB) as a catalyst in a solvent-free process. | Green, efficient process conducted at milder temperatures. | [2] |
| Organo-Catalyzed Solution Polymerization | Use catalysts like DBTO in a solvent (e.g., chloroform) under mild conditions. | Prevents exposure to high temperatures of melt polycondensation. | [2] [1] |
| Interfacial Polymerization | React BHMF with acid chloride comonomers in a biphasic water-organic solvent system. | Conducted at room temperature, completely avoiding thermal stress. | [1] |
Q3: Can modifying the polymer's structure improve its thermal stability? Yes, the choice of comonomer significantly influences the properties of the final polymer. Varying the number of methylene units (e.g., from 2 to 8) in the aliphatic diacid comonomer allows you to tailor the polymer's properties [2]. While this directly affects crystallinity (13-27%) and melt viscosity, designing the polymer chain influences its overall thermal performance.
Q4: Are there additive-based approaches to enhance thermal stability? Although not directly reported for BHMF polyesters, research on other polymers like polyurethane (PU) demonstrates that incorporating hyperbranched polysiloxane additives can drastically improve thermal stability [3]. In PU studies, this approach increased the integral procedural decomposition temperature (IPDT) from 348°C to 859°C [3]. This represents a promising, yet unexplored, avenue for BHMF-based polymers.
Protocol 1: Enzymatic Bulk Polymerization (Recommended) This is a green and efficient solvent-free method successfully used for 2,5-BHMF-based polyesters [2].
Protocol 2: Organo-Catalyzed Solution Polymerization This method is ideal when a lower-temperature, solvent-based process is preferred.
The table below summarizes typical data for 2,5-BHMF polyesters, which can serve as a benchmark for your work with 3,4-BHMF.
| Property | Typical Value or Outcome | Test Method | Importance for Stability |
|---|---|---|---|
| Molecular Weight (Mₙ) | Up to 14,000 g/mol⁻¹ | Gel Permeation Chromatography (GPC) | Higher Mₙ often correlates with improved mechanical and thermal properties. |
| Onset of Degradation (T_d) | Varies with structure; monitor from ~120°C | Thermogravimetric Analysis (TGA) | Directly measures the temperature at which significant weight loss begins. |
| Crystallinity | 13% to 27% | Differential Scanning Calorimetry (DSC) | Influences mechanical properties and biodegradation rate [2]. |
| Hydrophilicity | Contact angles 63° to 73° | Contact Angle Measurement | Confirms hydrophilic nature, which may relate to hydrolysis susceptibility [2]. |
The data and protocols above are based on research into 2,5-BHMF. You should verify their applicability to the 3,4-BHMF isomer in your initial experiments, as the different ring substitution pattern can lead to variations in reactivity, polymer chain packing, and final thermal properties.
Q1: What are the basic properties of 3,4-Furandimethanol? this compound, also known as 3,4-Bis(hydroxymethyl)furan, is an organic diol with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol [1]. Its CAS Number is 14496-24-3 [1].
Q2: What is a common challenge when working with this compound in polymer synthesis? During enzymatic polymerization with aliphatic diesters, this compound has been observed to form shorter oligomers with a lower degree of polymerization (DP of 3–5) and lower isolated yields (around 50%) compared to other diols like 2,5-Furandimethanol [2]. This suggests that its reactivity or stability under polymerization conditions can be a limiting factor.
Q3: How can I analyze the purity of this compound in a mixture? A reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used. The following table summarizes a standard analytical protocol [1]:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (5/95) |
| Buffer | 0.1% Phosphoric Acid (H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm & 275 nm |
This method is also effective for separating and analyzing other related furan derivatives like 5-HMF, furfural, and furfuryl alcohol [1].
Protocol 1: HPLC Analysis of this compound and Related Furan Derivatives
This method is suitable for quantifying this compound and assessing sample purity [1] [3].
1. Sample Preparation:
2. HPLC Instrument Setup:
The workflow for this analytical method can be summarized as follows:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield or short-chain oligomers in polymerization [2] | Inherent lower reactivity of this compound compared to other diols. | Optimize reaction conditions (catalyst, temperature, solvent). Consider using activated diesters or protecting group strategies. |
| Poor separation on HPLC | Column not suitable; mobile phase not optimized. | Use a recommended reverse-phase column (C8 or Newcrom R1). Adjust the acetonitrile/water ratio in the mobile phase [1]. |
| Multiple or broad peaks in HPLC | Sample decomposition or presence of impurities. | Ensure the sample is dissolved in a compatible solvent like water. Check for stability under analysis conditions. Run authentic standards for comparison. |
The table below summarizes the key identified properties of 3,4-Bis(hydroxymethyl)furan that are relevant to its handling [1] [2].
| Property | Value / Description | Handling Implication |
|---|---|---|
| Chemical Names | 3,4-Bis(hydroxymethyl)furan; 3,4-Furandimethanol | Confirm substance identity using CAS number. |
| CAS Number | 14496-24-3 | Unique identifier for sourcing and documentation. |
| Physical State | Liquid [1] | Indicates risk of spills; requires containment. |
| Density | 1.248 g/mL at 25°C [1] (or 1.283 g/cm³ [2]) | Useful for calculations and volume measurements. |
| Boiling Point | 137.4°C at 760 mmHg [2] | Suggests stability at room temperature but may degrade if heated. |
| Flash Point | 36.9°C [2] | Flammable liquid; requires strict avoidance of ignition sources (heat, sparks, open flames). |
| Functional Groups | Hydroxyl (x2) [1] | High polarity and potential for hydrogen bonding, leading to hygroscopicity (moisture absorption). |
| GHS Hazard | Eye Damage 1 [1] | Causes serious eye damage; must use appropriate eye protection (tight-fitting safety goggles). |
Q1: Why is 3,4-Bis(hydroxymethyl)furan considered moisture-sensitive? While not explicitly stated in the search results, its two hydroxyl groups make it highly polar and likely hygroscopic. It can absorb water from the atmosphere, which may lead to hydrolysis, product degradation, or unwanted side reactions in synthesis.
Q2: What is the recommended procedure for storing this chemical? Based on its properties, the following storage conditions are advised:
Q3: What should I do if I suspect my sample has been exposed to moisture? Signs of moisture exposure could include cloudiness, a change in viscosity, or the formation of particulates.
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| Cloudy appearance or precipitate in liquid | Water absorption leading to hydrolysis or separation. | Do not use for sensitive synthesis. Visually inspect future aliquots from a new, properly stored batch. |
| Lower-than-expected reaction yield | Deactivated reagent due to moisture contamination. | Use a new, sealed batch of the chemical. Ensure all solvents and other reagents are anhydrous. |
| Unexpected side products in synthesis | Moisture-induced side reactions. | Analyze the reaction pathway to identify potential hydrolysis products. Use scrupulously dry techniques. |
The following diagram outlines a standard workflow for handling moisture-sensitive chemicals like 3,4-Bis(hydroxymethyl)furan to ensure experimental integrity.
| Target Compound | Feedstock | Catalyst System | Key Optimal Conditions | Performance (Yield/Selectivity) | Key Challenges Identified |
|---|
| Furfuryl Alcohol (FFA) [1] | Furfural (FFR) | Electrocatalysis | Ambient temperature & pressure, neutral pH [1] | High selectivity (specific yield not provided) [1] | • Catalyst deactivation (e.g., CuCr toxicity). • Managing competing reactions (ring hydrogenation). • High purification costs. [1] | | 2,5-Bis(hydroxymethyl)furan (BHMF) [2] | 5-Hydroxymethylfurfural (HMF) | Cu/SiO₂ | 393 K, 1500 kPa H₂ pressure, Tetrahydrofuran (THF) solvent [2] | ~91% conversion, ~99% selectivity [2] | • Strong reactant/product adsorption on catalyst. • Catalyst deactivation over time. • Solvent choice critical for activity & selectivity. [2] | | 2,5-Dimethylfuran (DMF) [3] | HMF | Pd-UiO-66 (Metal-Organic Framework) | 160 °C, 15 bar H₂ pressure [3] | 99% conversion, 92.2% selectivity [3] | • Requires bifunctional metal-acid sites. • Elaborate control over catalyst acidity & metal dispersion. • Structural instability of some catalysts. [3] | | 2,5-Furandicarboxylic Acid (FDCA) [4] | HMF | Ru/C, H₂O₂ oxidant, Packed-bed reactor | 75 °C, 1 bar, continuous flow [4] | 81.5% yield [4] | • Intermediate accumulation at high flow rates. • Oxidative limitations & catalyst deactivation. • Mass transfer limitations in batch reactors. [4] |
Based on research into similar catalytic processes, here are common technical issues and methodological insights that are highly relevant to scaling up 3,4-Furandimethanol production.
Catalyst Selection and Stability
Reaction Optimization and Pathway Control
Process Intensification and Engineering
The following diagram outlines a systematic approach to troubleshooting and optimizing the production process, based on strategies used for similar compounds.
The table below consolidates the key physicochemical properties of 2,5-Furandimethanol from multiple sources [1] [2].
| Property | Value |
|---|---|
| IUPAC Name | (Furan-2,5-diyl)dimethanol [2] |
| Other Common Names | 2,5-Bis(hydroxymethyl)furan (BHMF), 2,5-Furandimethanol [1] [2] |
| CAS Number | 1883-75-6 [1] |
| Chemical Formula | C₆H₈O₃ [1] [2] |
| Molar Mass | 128.13 g·mol⁻¹ [1] [2] |
| Appearance | White to light yellow solid [1] [2] |
| Density | 1.283 g/cm³ [1] [2] |
| Melting Point | 74–77 °C [1] [2] |
| Boiling Point | 275 °C [1] [2] |
| Flash Point | 120 °C [1] [2] |
| Solubility | Slightly soluble in acetonitrile and DMSO [1] |
2,5-Furandimethanol is predominantly synthesized by the selective hydrogenation of the aldehyde group in biomass-derived 5-hydroxymethylfurfural (HMF) [1] [3]. Multiple catalytic and biocatalytic pathways have been developed.
The following diagram outlines the primary synthesis routes from glucose and HMF:
Thermocatalytic Hydrogenation: This method uses molecular hydrogen (H₂) or liquid hydrogen donors.
Electrocatalytic Hydrogenation (ECH): A cleaner method that uses water as hydrogen source and renewable electricity.
Biocatalytic Synthesis: Employs enzymes or microorganisms for highly selective reduction under mild conditions.
One-Pot Chemobiocatalytic Route from Glucose: This integrated process bypasses HMF purification.
The advanced synthesis methods for 2,5-furandimethanol, particularly the one-pot and electrocatalytic routes, highlight a strong research trend toward more sustainable and efficient processes. The availability of detailed experimental protocols provides a solid foundation for reproducibility and further innovation in drug development and material science.
The growing demand for sustainable alternatives to petroleum-based polymers has accelerated research into bio-based monomers, with furanic compounds emerging as particularly promising candidates. Among these, the isomers 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and 2,5-bis(hydroxymethyl)furan (2,5-BHMF) have attracted significant scientific interest as renewable building blocks for polymer synthesis. These heteroaromatic diols bear structural similarity to conventional petroleum-derived diols but offer the advantage of being derived from lignocellulosic biomass, making them attractive from both environmental and sustainability perspectives [1].
While 2,5-BHMF has been more extensively studied due to its direct relationship with the prominent bio-based platform chemical 2,5-furandicarboxylic acid (FDCA), 3,4-BHMF has recently gained attention as a promising alternative that offers distinct material properties [2]. The difference in substitution pattern on the furan ring (2,5- versus 3,4-position) significantly influences the chemical reactivity, polymer chain packing, and ultimate material properties of the resulting polyesters. Understanding these differences is crucial for researchers and polymer scientists seeking to develop specialized bio-based materials with tailored properties for specific applications [2].
The U.S. Department of Energy has designated FDCA, which shares structural similarities with BHMF isomers, as one of the "Top Value-Added Chemicals from Biomass," underscoring the strategic importance of furanic compounds in the renewable chemicals landscape [3]. As the polymer industry continues to seek sustainable alternatives to conventional materials with comparable or superior performance characteristics, both BHMF isomers offer significant potential to contribute to the greening of the plastics industry, particularly in packaging, textile, and specialty polymer applications [3] [1].
2,5-BHMF is predominantly synthesized from 5-hydroxymethylfurfural (HMF), which itself is derived from cellulosic biomass through acid-catalyzed dehydration [1]. The conversion of HMF to 2,5-BHMF can be accomplished through several reduction pathways:
Cannizzaro Reaction: This traditional approach involves a disproportionation reaction where HMF undergoes simultaneous oxidation and reduction in a strong alkaline medium. The reaction produces approximately equimolar amounts of 2,5-BHMF and 5-hydroxymethylfuranoic acid (HMFA). Research by Kang et al. demonstrated that using ionic liquids like [EMIm]TFSI as solvents can achieve near-quantitative yields (100%) of 2,5-BHMF, while alkaline aqueous systems can provide yields up to 86-90% [1].
Catalytic Hydrogenation: This method employs molecular hydrogen and catalytic metals, with Ru-based catalysts particularly effective. Alamillo et al. reported achieving 94% selectivity for 2,5-BHMF using Ru/MgO-ZrO₂ at 130°C under 400 psi H₂ pressure for 2 hours. The pH value serves as a critical control parameter, with higher pH favoring 2,5-BHMF formation over the fully hydrogenated side product BHMTHF [1].
Catalytic Transfer Hydrogenation (CTH): This alternative approach utilizes hydrogen donors rather than molecular hydrogen, potentially offering improved safety and process simplicity. While specific yield data for 2,5-BHMF via CTH wasn't provided in the search results, the method is recognized as a viable pathway [1].
The synthesis of 3,4-BHMF typically follows a more complex pathway compared to its 2,5-isomer. The most common route involves:
Table 1: Comparison of Synthesis Methods for BHMF Isomers
| Synthesis Aspect | 2,5-BHMF | 3,4-BHMF |
|---|---|---|
| Primary Precursor | HMF from cellulose | 2-furoic acid from agricultural residues |
| Common Synthesis Routes | Cannizzaro reaction, catalytic hydrogenation, catalytic transfer hydrogenation | Reduction of 3,4-DMFDCA via Henkel reaction or multi-step synthesis |
| Reported Yields | Up to 100% (Cannizzaro), 94% selectivity (catalytic hydrogenation) | Specific yields not reported in available literature |
| Key Challenges | HMF instability, formation of humins, competing reactions | Multi-step synthesis, potentially lower overall atom economy |
The following diagram illustrates the comparative synthesis pathways for both BHMF isomers from biomass sources:
Figure 1: Comparative Synthesis Pathways for 2,5-BHMF and 3,4-BHMF from Biomass
Enzymatic catalysis has emerged as a sustainable alternative to conventional metal-based catalysts for polyester synthesis, with Candida antarctica Lipase B (CALB) being the most widely employed enzyme due to its high regioselectivity and ability to operate under mild reaction conditions [2]. The following section details standardized protocols for synthesizing BHMF-based polyesters via enzymatic catalysis.
Reaction Setup: In a 25-mL round-bottom flask, combine predried Novozym 435 (N435, 15 wt% relative to monomers) and preactivated molecular sieves (4 Å, 150 wt% relative to monomers) under nitrogen atmosphere [2].
Monomer Composition: Add dimethyl furandicarboxylate (2,5- or 2,4-FDCA isomer, 1.44 mmol), 3,4-BHMF (0.36 mmol), aliphatic diol (1.08 mmol; e.g., 1,10-decanediol), and anhydrous toluene (2.5 mL) to the reaction vessel. The molar ratio should be maintained at DMFDCA/3,4-BHMF/aliphatic diol = 50:12.5:37.5 [2].
Reaction Conditions: Immerse the flask in a preheated oil bath at 90°C with continuous magnetic stirring under nitrogen atmosphere for 72 hours [2].
Workup Procedure: After cooling to room temperature, add chloroform (∼10 mL) to dissolve polymer products. Filter the mixture to remove enzyme and molecular sieves, washing with additional chloroform (2 × 10 mL). Concentrate the combined filtrate using rotary evaporation at 40°C under reduced pressure (400-480 mbar). Precipitate the polymer in cold methanol, recover via centrifugation (5 min, 4500 rpm, 4°C), and dry under vacuum at 40°C for approximately 3 days [2].
Initial Step: Conduct the reaction identically to the one-step protocol for the first 2 hours at 90°C under nitrogen atmosphere with continuous magnetic stirring [2].
Second Step: After the initial period, continue the reaction for an additional 70 hours under vacuum (600 mmHg) to remove byproducts and drive the polymerization toward completion [2].
Isolation: The workup procedure remains identical to the one-step method, with precipitation in cold methanol followed by vacuum drying [2].
CALB demonstrates distinct regioselectivity between BHMF isomers and FDCA derivatives. Research indicates CALB shows preference for the 2,4-FDCA isomer over 2,5-FDCA when polymerizing with 3,4-BHMF, resulting in higher polymerization degrees [2]. This preference appears to be influenced by the steric accessibility of the carboxyl groups and the overall molecular geometry of the monomers. Additionally, CALB exhibits selectivity toward primary alcohols, making it highly effective for BHMF isomers which contain hydroxymethyl groups at different ring positions [2].
The substitution pattern on the furan ring significantly influences the thermal behavior of the resulting polymers, with 2,5-BHMF and 3,4-BHMF producing materials with distinct thermal profiles:
Table 2: Thermal Properties of Polymers Derived from BHMF Isomers
| Thermal Property | 2,5-BHMF-Based Polymers | 3,4-BHMF-Based Polymers |
|---|---|---|
| Thermal Stability (Td50%) | Lower decomposition temperature | Higher thermal stability [2] |
| Glass Transition Temperature (Tg) | Generally higher Tg | Range of -14 to 12°C when copolymerized with 2,4-FDCA [2] |
| Melting Behavior | Semicrystalline with multiple Tm from 53 to 124°C [2] | Multiple Tm from 43 to 61°C with 2,4-FDCA; some amorphous examples [2] |
| Crystallinity | Higher tendency to form ordered structures | Reduced crystallinity due to asymmetric structure [2] |
The structural differences between the isomers translate to significant variations in material performance:
Chain Packing and Crystallinity: The symmetrical structure of 2,5-BHMF enables more efficient chain packing, resulting in higher crystallinity, while the asymmetric nature of 3,4-BHMF disrupts ordering and reduces crystallization [2]. This structural influence is so pronounced that 2,4-FDCA-based copolyesters with 3,4-BHMF can yield completely amorphous materials [2].
Barrier Properties: While specific data for BHMF-based polymers wasn't provided in the search results, the similarity to FDCA-based polymers suggests potential for enhanced barrier properties. Poly(ethylene furanoate) (PEF), derived from FDCA, is known to exhibit superior barrier properties compared to petroleum-based PET, with improved resistance to gas permeation [3].
Decomposition Profile: Both BHMF-based copolyesters typically exhibit a two-step decomposition pattern, indicative of the presence of both aliphatic and semi-aromatic segments within the polymer backbone [2].
The following diagram illustrates the relationship between monomer structure and resulting polymer properties:
Figure 2: Relationship Between BHMF Isomer Structure and Resulting Polymer Properties
The distinct material properties of 2,5-BHMF and 3,4-BHMF-based polymers make them suitable for different application domains:
Packaging Materials: 2,5-BHMF-based polymers show particular promise for rigid packaging applications where barrier properties and structural integrity are paramount. Their higher crystallinity and thermal stability make them potential alternatives for PET in food and beverage packaging [3]. The superior barrier properties of furan-based polymers compared to petroleum-based alternatives could significantly extend product shelf life [3].
Shape Memory and Self-Healing Polymers: 2,5-BHMF has been successfully utilized in creating shape memory polymers and self-healing materials [1]. These applications leverage the unique chemical structure of 2,5-BHMF, which can participate in reversible reactions or form networks with appropriate mobility for self-healing behavior.
Polyurethanes and Resins: Both BHMF isomers can be incorporated into polyurethane formulations and various resin systems [1]. The rigid furan ring contributes to enhanced mechanical properties and thermal resistance in these materials. 2,5-BHMF has been specifically mentioned in the production of heat insulating materials [1].
Specialty Polymers Requiring Flexibility: 3,4-BHMF-based polymers, with their lower glass transition temperatures and reduced crystallinity, may be better suited for applications requiring some flexibility or toughness rather than extreme rigidity [2]. The amorphous nature of some 3,4-BHMF copolyesters could be advantageous for specific coating or adhesive applications.
The thermal behavior of these polymers significantly impacts their processing characteristics:
Processing Temperature Range: 2,5-BHMF-based polymers with higher melting temperatures may require more energy-intensive processing conditions but offer better performance at elevated temperatures. In contrast, 3,4-BHMF-based polymers with lower melting points could be processable at lower temperatures, potentially reducing energy consumption during manufacturing [2].
Polymer Blends and Composites: The different crystallization behaviors of the isomers suggest potential for creating polymer blends with tailored properties. 3,4-BHMF-based polymers could serve as compatibilizing agents or modifiers to control crystallinity in blends with other bio-based or conventional polymers.
The comparative analysis of 3,4-BHMF and 2,5-BHMF reveals two promising bio-based monomers with complementary characteristics for polymer applications. 2,5-BHMF typically yields polymers with higher thermal stability, greater crystallinity, and improved barrier properties, making it suitable for applications requiring rigidity and durability, such as packaging materials. In contrast, 3,4-BHMF produces polymers with enhanced flexibility, lower glass transition temperatures, and in some cases, completely amorphous characteristics, potentially offering advantages for applications requiring some degree of flexibility or toughness [2].
From a sustainability perspective, both monomers contribute to reducing dependence on fossil resources, though their synthesis pathways present different challenges. 2,5-BHMF benefits from more direct routes from platform chemical HMF but faces challenges related to HMF stability and purification. 3,4-BHMF synthesis typically involves more steps but can utilize agricultural residues, potentially adding value to waste streams [2].
Future research directions should focus on:
The table below summarizes key experimental data for furan-based diols and their polymer products, with BPA-based materials included as a reference point.
| Material Type | Key Property | Performance Data | Comparison with Alternatives | Citation |
|---|---|---|---|---|
| Furan-based Epoxy Thermoset | Glass Transition Temp. (Tg) | 30–54 °C (varies with diol structure) | Lower Tg than some BPA epoxies, but suitable for many coatings. | [1] |
| Furan-based Epoxy Coating | Coating Hardness & Adhesion | "Very high hardness, good adhesion" | Properties favorable vs. BPA epoxy control. | [1] |
| Poly(ethylene furanoate) (PEF) | Glass Transition Temp. (Tg) | 75–80 °C | Higher Tg than PET (75 °C), beneficial for thermal resistance. | [2] [3] |
| Poly(ethylene furanoate) (PEF) | Melting Temperature (Tm) | 210–215 °C | Lower Tm than PET (260 °C), which can simplify processing. | [2] [3] |
| Poly(ethylene furanoate) (PEF) | Max Degradation Temp. (Td) | ~398 °C | High thermal stability, comparable to petroleum-based polyesters. | [3] |
| Poly(ethylene furanoate) (PEF) | Tensile Modulus | 2.1–2.45 GPa | Similar to or higher than PET (~2.0 GPa), indicating high stiffness. | [3] |
| Poly(ethylene furanoate) (PEF) | Gas Barrier (O₂ & CO₂) | O₂: 10x lower, CO₂: 19x lower than PET | Significantly superior barrier properties. | [4] [3] |
To ensure the reliability and reproducibility of the data, researchers follow standardized experimental protocols. The workflow below outlines the key stages involved in synthesizing and characterizing these materials.
Synthesis Methods
Characterization Techniques
2,5-Furandimethanol (2,5-FDM or BHMF) is produced by the selective hydrogenation of the aldehyde group in 5-hydroxymethylfurfural (HMF), a key platform molecule derived from biomass [1]. Its value lies in its symmetrical diol functional groups, making it a versatile monomer for producing bio-based polymers like polyesters and polyurethanes, as well as a potential precursor for biofuels and pharmaceuticals [2] [1] [3].
The main challenge in its synthesis is achieving high selectivity for the target diol, as the reaction network can lead to various by-products through over-hydrogenation or ring-opening reactions [1].
Diagram: The main reaction pathways in the catalytic conversion of HMF. The goal for 2,5-FDM synthesis is to selectively promote the hydrogenation of the carbonyl group (C=O) while suppressing other pathways.
The table below summarizes the performance of various catalysts reported in recent studies for the synthesis of 2,5-FDM from HMF.
| Catalyst | Reaction Conditions | HMF Conversion | 2,5-FDM Selectivity | Key Findings |
|---|---|---|---|---|
| Cu/SiO₂ [4] | 120°C, 1.5 MPa H₂, THF solvent | ~91% | ~99% | Simple preparation; kinetics suggest strong HMF adsorption on Cu sites. |
| CuMg₃Al-R [5] | 130°C, 2 MPa H₂, 3h | ~100% | 99.3% | Well-dispersed Cu⁰/Cu⁺ nanodots; synergy between Cu states critical for C=O selectivity. |
| NiZn₀.₁Ce [6] | 150°C, 1.2 MPa H₂, 3h | - | 94.1% | Zn promotes oxygen vacancies, electron transfer to Ni inhibits furan ring adsorption. |
| Co@C [2] | 110°C, 1 MPa H₂, 6h, Methanol | - | 96.0% | Monodispersed Co⁰ nanoparticles coated on a carbon shell. |
| Ru/MnCo₂O₄ [2] | 100°C, 8.2 MPa H₂, 4h, Methanol | - | 98.5% | High activity of Ru combined with Brønsted acidity of the MnCo₂O₄ support. |
| Pt/MCM-41 [1] | 35°C, 0.8 MPa H₂, 2h, Water | ~100% | 98.9% | Mild conditions; catalyst reusable 7 times. |
For researchers looking to replicate or build upon these results, here are the methodologies for two high-performing non-noble metal catalysts.
The relationship between HMF and 2,5-BHMF is typically that of a versatile platform chemical and one of its high-value downstream products. The transformation from HMF to 2,5-BHMF is a selective hydrogenation reaction [1] [2]. Here is a direct comparison of their core characteristics:
| Feature | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)furan (2,5-BHMF) |
|---|---|---|
| Structure | Furan ring with -CH₂OH and -CHO groups | Furan ring with two -CH₂OH groups |
| Primary Role | Versatile platform chemical | Specialty monomer for polymers |
| Key Property | High reactivity (aldehyde group) | High stability & symmetrical diol structure |
| Stability | Low; prone to degradation and humin formation [2] [3] | High; more thermally and chemically stable than HMF [1] |
| Primary Application | Precursor to fuels & chemicals (e.g., FDCA, DMF) [4] [5] | Production of polyesters, polyurethanes, and foams [1] [2] |
| Toxicity | Not specifically addressed in search results | Considered less toxic than HMF; handled with care [2] |
The synthesis of 2,5-BHMF is primarily achieved through the catalytic hydrogenation of HMF. Research focuses on developing efficient, selective, and cost-effective catalysts [1]. The general workflow and specific experimental protocols from recent studies are outlined below.
The table below summarizes specific catalytic systems and conditions for producing 2,5-BHMF from HMF, as reported in recent literature.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conversion (%) | BHMF Yield (%) | Citation |
|---|---|---|---|---|---|---|---|---|
| CuCeOx/C | H₂ | Ethanol | 130 | 3.0 | 2 | ~100 | >98 | [6] |
| Ni/CNTs | H₂ | Not Specified | Not Specified | Low Pressure | Not Specified | 99.8 | 95.0 | [8] |
| Ru/CuOx (from CMF) | H₂ | Water | 40 | 4.0 | 3 | - | 91 (from CMF) | [3] |
| Zr-Based (e.g., Zr-HTC) | Transfer (Isopropanol) | Isopropanol | 120 | - | 4 | - | 99.2 | [1] |
Key Synthesis Notes:
2,5-BHMF's primary value lies in its application as a monomer for sustainable polymers, directly competing with petroleum-derived diols.
The following table compares polyesters made from 2,5-BHMF with those from its more famous counterpart, FDCA, and traditional PET [2].
| Polymer Characteristic | BHMF-based Polyesters (e.g., with Succinic/Adipic Acid) | FDCA-based Polyesters (e.g., PEF) | Petroleum-based PET |
|---|---|---|---|
| Typical Synthesis Method | Low-temperature solution polymerization or enzymatic catalysis [2] | High-temperature melt polycondensation [2] | High-temperature melt polycondensation |
| Thermal Stability | Limited; degradation can begin at 120-130°C [2] | High; stable at temperatures >200°C [2] | High |
| Melting Point (Tm) | Varies by comonomer; often lower | ~210°C [2] | ~260°C |
| Key Advantage | Rigid, biobased diol for novel polymer backbones | Superior gas barrier properties, fully biobased | Established, cost-effective production |
Application Outlook:
When deciding between using HMF or 2,5-BHMF, consider the following:
| Isomer | Enzyme / Catalyst | Key Efficiency / Performance Findings | Molecular Weight (Mₙ / M𝓌) | Preferred Reaction Conditions | Key Study Limitations |
|---|---|---|---|---|---|
| 2,5-BHMF | Immobilized Candida antarctica Lipase B (iCALB) [1] | Effective in bulk polymerization (solvent-free); Mₙ up to ~14,000 g/mol [1]. | ~14,000 g/mol (Bulk) [1] | Bulk polymerization at 70°C [1]. | Data is synthesized from separate studies with different experimental parameters (comonomers, conditions). |
| 2,5-BHMF | iCALB [2] | Requires mild conditions due to thermal instability; degrades at 120-130°C [2]. | Not Specified | Solution polymerization to avoid degradation [2]. | |
| 3,4-BHMF | iCALB [3] | Higher polymerization degrees with 2,4-FDCA isomer vs. 2,5-FDCA; CALB shows regioselectivity [3]. | 2,200 - 5,300 g/mol (Solution) [3] | Two-step polycondensation (Solution) [3]. |
The difference in efficiency is largely attributed to the distinct chemical structures of the two isomers and the resulting enzyme selectivity.
The following diagram illustrates how the structural differences between the two BHMF isomers influence their interaction with the enzyme CALB during polymerization.
The data in the summary table is derived from specific experimental methodologies. Here are the key protocols for the two main types of polymerization reported.
This method highlights a sustainable, solvent-free process.
This protocol uses milder conditions in solution to accommodate the monomer's properties.
2,5-FDM is primarily produced through the selective hydrogenation of 5-hydroxymethylfurfural (HMF), which is itself derived from renewable carbohydrates like glucose and fructose [1] [2]. The core challenge is to selectively hydrogenate the aldehyde group without affecting the hydroxymethyl group or the furan ring [1] [2].
The diagram below illustrates the primary synthesis route and major polymer applications for 2,5-FDM.
The table below summarizes established catalytic systems for this conversion, a key experimental protocol in FDM production [1] [2].
| Catalyst Type | Reaction Conditions | Performance (Conversion/Selectivity) | Key Findings/Mechanism Insight |
|---|---|---|---|
| Pt/MCM-41 [1] | 35°C, 2 h, 8 bar H₂, Water solvent | ~100% Conversion, 98.9% Selectivity | Excellent performance under mild conditions; catalyst reusable 7 times. |
| Cl-free Ir/SiO₂ [1] [2] | 60°C, 5 h, 10 bar H₂, THF solvent | 60% Conversion, 100% Selectivity | Chlorine-free catalyst prevents hydrogenation of the C=C bond in the furan ring. |
| Pd on Carbon Hybrid Support [1] [2] | 60°C, 740 min, 1,4-dioxane solvent | 90% Conversion, 88.8% Selectivity | Low hydrogen pressure and electron-donating support prevent over-hydrogenation. |
| Cu/SiO₂ [3] | Information not specified in sources | 97% Yield | Noted as a low-cost and reusable catalyst for the reduction of HMF. |
A critical consideration for working with 2,5-FDM is its limited thermal stability, as degradation can begin at 120–130 °C [3]. This property heavily influences the choice of polymerization methods, often favoring milder conditions like solution or enzymatic polymerization over high-temperature melt polycondensation [3].
When used as a monomer, 2,5-FDM can form fully bio-based polymers. The properties of these materials are highly dependent on the comonomers used. The table below summarizes data from various studies on 2,5-FDM-based polyesters.
| Polymer Type | Comonomer(s) | Polymerization Method | Key Thermal & Mechanical Properties | Key Findings |
|---|---|---|---|---|
| Homopolyester [3] | FDCA (as 2,5-furandicarbonyl chloride) | Solution polymerization (Chloroform) | Degradation around 200°C | First reported BHMF-based polyester; forms black insoluble material upon degradation. |
| Homopolyester [3] | FDCA (as 2,5-furandicarbonyl chloride) | Interfacial polycondensation | Td,onset = 280°C | Produced a low-molecular-weight polymer. |
| Copoly(ester amide)s [4] | Dimethyl 2,5-furandicarboxylate (DMFDC), 1,3-propanediol (PDO), 1,3-diaminopropane (DAP) | Two-step melt polycondensation | Transition temperatures and Young's Modulus decrease with more methylene groups in diol. | The presence of amide groups introduces hydrogen bonding, influencing thermal and mechanical properties. |
| Copolyesters [3] | Succinic acid, Adipic acid | Enzymatic polymerization (iCALB) | Tg: -33 to -7°C (with Succinic acid); -49 to -31°C (with Adipic acid) | Successful synthesis via mild enzymatic method to avoid thermal degradation of BHMF. |
For researchers seeking to replicate or build upon these findings, here are more detailed methodologies for the key experiments cited in the tables.
Synthesis of FDM with Pt/MCM-41 [1]:
Synthesis of BHMF-based Polyesters via Enzymatic Catalysis [3]:
Corrosive